molecular formula C43H36N2O4 B12277640 Fmoc-4-Aph(Trt)-OH

Fmoc-4-Aph(Trt)-OH

Cat. No.: B12277640
M. Wt: 644.8 g/mol
InChI Key: CMALPHUZGGSWJH-UHFFFAOYSA-N
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Description

Fmoc-4-Aph(Trt)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. The compound this compound is specifically modified with a trityl (Trt) group, which provides additional protection and stability during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-Aph(Trt)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the Trt group. The process begins with the amino acid precursor, which undergoes a series of reactions to introduce the protective groups. Common reagents used in these reactions include Fmoc-Cl for the Fmoc protection and Trt-Cl for the trityl protection. The reactions are usually carried out under basic conditions, often using a base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-Aph(Trt)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the side chain or the protective groups.

    Substitution: The Fmoc and Trt groups can be selectively removed or substituted with other protective groups or functional moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like piperidine are commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while oxidation or reduction can introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-4-Aph(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins.

Biology

In biological research, peptides synthesized using this compound can be used as probes or inhibitors to study protein interactions, enzyme activities, and cellular processes.

Medicine

In medicine, peptides synthesized from this compound are used in drug development, particularly in the design of peptide-based therapeutics and vaccines.

Industry

In the industrial sector, this compound is used in the production of bioactive peptides, which have applications in agriculture, food technology, and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-4-Aph(Trt)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Trt group provides additional protection to the side chain, ensuring the integrity of the amino acid during synthesis. The deprotection steps are carefully controlled to selectively remove the protective groups without affecting the peptide chain.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-Aminophenylalanine (Fmoc-4-Aph-OH): Similar to Fmoc-4-Aph(Trt)-OH but lacks the trityl protection on the side chain.

    Fmoc-4-Nitrophenylalanine (Fmoc-4-Nph-OH): Contains a nitro group instead of the trityl group.

    Fmoc-4-Chlorophenylalanine (Fmoc-4-Clph-OH): Contains a chlorine atom instead of the trityl group.

Uniqueness

This compound is unique due to the presence of both Fmoc and Trt protective groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more complex and precise peptide assembly, making it a valuable tool in advanced peptide synthesis applications.

Properties

Molecular Formula

C43H36N2O4

Molecular Weight

644.8 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(tritylamino)phenyl]propanoic acid

InChI

InChI=1S/C43H36N2O4/c46-41(47)40(44-42(48)49-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)45-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40,45H,28-29H2,(H,44,48)(H,46,47)

InChI Key

CMALPHUZGGSWJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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